4-[Bis(2-hydroxypropyl)amino]benzoic Acid-d4 Ethyl Ester
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Overview
Description
Preparation Methods
The synthesis of 4-[Bis(2-hydroxypropyl)amino]benzoic Acid-d4 Ethyl Ester involves the reaction of 4-aminobenzoic acid with 2-hydroxypropylamine in the presence of deuterium-labeled reagents. The reaction conditions typically include a controlled temperature and pH to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain the purity and consistency of the compound.
Chemical Reactions Analysis
4-[Bis(2-hydroxypropyl)amino]benzoic Acid-d4 Ethyl Ester undergoes various chemical reactions, including:
Scientific Research Applications
4-[Bis(2-hydroxypropyl)amino]benzoic Acid-d4 Ethyl Ester has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[Bis(2-hydroxypropyl)amino]benzoic Acid-d4 Ethyl Ester involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting certain enzymes or receptors involved in metabolic processes. The stable isotope labeling allows researchers to trace the compound’s metabolic fate and understand its role in various biochemical pathways.
Comparison with Similar Compounds
4-[Bis(2-hydroxypropyl)amino]benzoic Acid-d4 Ethyl Ester can be compared with other similar compounds such as:
Ethyl 4-[N,N-di(2-hydroxypropyl)amino]benzoate: This compound has a similar structure but lacks the deuterium labeling, making it less suitable for certain types of metabolic research.
Roxadimate-d4: Another deuterium-labeled compound used in similar applications, but with different substituents on the aromatic ring.
Properties
IUPAC Name |
ethyl 4-[bis(2-hydroxypropyl)amino]-2,3,5,6-tetradeuteriobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-4-20-15(19)13-5-7-14(8-6-13)16(9-11(2)17)10-12(3)18/h5-8,11-12,17-18H,4,9-10H2,1-3H3/i5D,6D,7D,8D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZHHQOZZQEZNJ-KDWZCNHSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N(CC(C)O)CC(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)OCC)[2H])[2H])N(CC(C)O)CC(C)O)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675700 |
Source
|
Record name | Ethyl 4-[bis(2-hydroxypropyl)amino](~2~H_4_)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189469-25-7 |
Source
|
Record name | Ethyl 4-[bis(2-hydroxypropyl)amino](~2~H_4_)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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